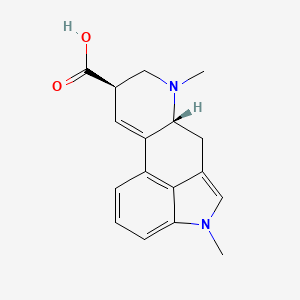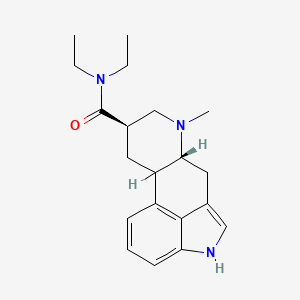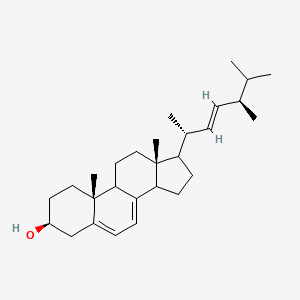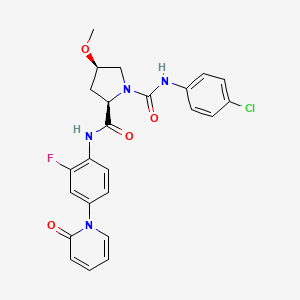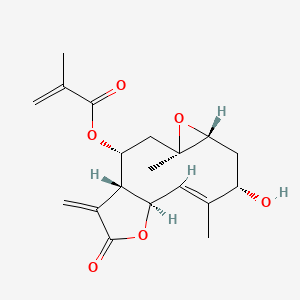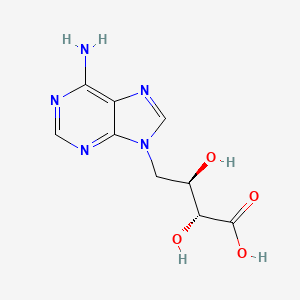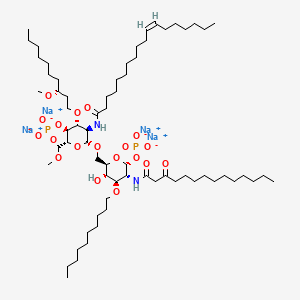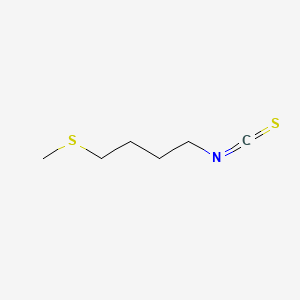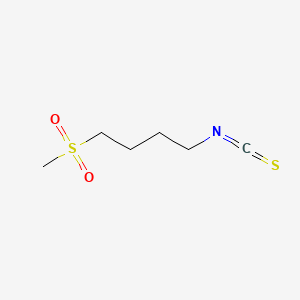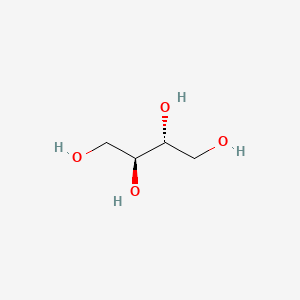
Efavirenz, (R)-
Overview
Description
Efavirenz is a medication used to treat the human immunodeficiency virus (HIV). It is a non-nucleoside reverse transcriptase inhibitor .
Synthesis Analysis
The synthesis of Efavirenz proceeds in 62% overall yield in seven steps from 4-chloroaniline to give Efavirenz in excellent chemical and optical purity . A novel, semi-continuous process provides rac-Efavirenz with an overall yield of 45% . The organocatalyzed asymmetric synthesis of Efavirenz was achieved in five steps from a commercially available substrate .Molecular Structure Analysis
The crystal structures of Efavirenz and its monohydrate have been determined by single crystal X-ray diffraction (XRD) analysis . Structural and spectral characteristics of Efavirenz have been studied by vibrational spectroscopy and quantum chemical methods .Chemical Reactions Analysis
Efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase) . The cytochrome P450 system principally metabolizes Efavirenz to hydroxylated metabolites .Physical And Chemical Properties Analysis
Efavirenz is 1,4-Dihydro-2H-3,1-benzoxazin-2-one substituted at the 4 position by cyclopropylethynyl and trifluoromethyl groups (S configuration) and at the 6 position by chlorine .Mechanism of Action
Target of Action
Efavirenz, ®-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used to treat or prevent the spread of HIV . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, a critical step in viral replication .
Mode of Action
Efavirenz, ®-, exerts its antiviral effects by binding to the reverse transcriptase enzyme . This binding inhibits the activity of the enzyme, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the HIV virus .
Biochemical Pathways
The action of Efavirenz, ®-, primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, Efavirenz, ®-, disrupts the normal replication cycle of the HIV virus . This disruption prevents the virus from producing new copies of itself, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
Efavirenz, ®-, exhibits favorable pharmacokinetics, making it a valuable component of antiretroviral therapy regimens . It has a bioavailability of 40-45% under fasting conditions . It is primarily metabolized in the liver by the CYP2A6 and CYP2B6 enzymes . The onset of action is typically within 3-5 hours, and it has an elimination half-life of 40-55 hours . Efavirenz is excreted through the kidneys (14-34%) and feces (16-61%) .
Result of Action
The molecular and cellular effects of Efavirenz, ®-, are primarily related to its inhibition of the reverse transcriptase enzyme . This inhibition results in a decrease in viral replication, leading to a reduction in viral load . In the context of cancer treatment, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .
Action Environment
The action, efficacy, and stability of Efavirenz, ®-, can be influenced by various environmental factors . For instance, population variations and environmental factors can significantly impact Efavirenz pharmacokinetics and dosage optimization strategy . Additionally, the preparation process can influence the final dissolution result of Efavirenz, where agglomeration, usually seen in non-lipophilic micronized material, can be avoided through the use of an appropriate wet granulation method .
Safety and Hazards
When handling Efavirenz, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Efavirenz, ®- interacts with the enzyme reverse transcriptase, which is crucial for the replication of HIV . It binds non-competitively to the hydrophobic region of the HIV-1 reverse transcriptase through an allosteric mechanism that alters the enzyme conformation and prevents access to the substrates .
Cellular Effects
Efavirenz, ®- has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of cell types . Neurological and neuropsychiatric reactions are the manifestations most frequently experienced by efavirenz-treated patients and range from transitory effects, such as nightmares, dizziness, insomnia, nervousness and lack of concentration, to more severe symptoms including depression, suicidal ideation or even psychosis .
Molecular Mechanism
Efavirenz, ®- works by blocking the function of reverse transcriptase, an enzyme that HIV uses to make copies of itself . It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and works by blocking the RNA-dependent and DNA-dependent DNA polymerase activities including HIV-1 replication .
Temporal Effects in Laboratory Settings
The neuropsychiatric adverse effects of Efavirenz, ®- are dose-dependent and can range from transitory effects to more severe symptoms . In addition, Efavirenz, ®- has recently been associated with mild/moderate neurocognitive impairment .
Dosage Effects in Animal Models
Perinatal exposure to Efavirenz, ®- in rodent models resulted in reduced body weight and delayed reflex and motor development . In adulthood, there was a decrease in the total number of cells and mature neurons in the motor cortex, as well as an increase in the number of Caspase-3-positive cells and serotonergic fibers .
Metabolic Pathways
Efavirenz, ®- is primarily metabolized by CYP2B6 into 8-hydroxyefavirenz and to a lesser extent via pathways involving CYP2A6, CYP3A4/5 and UGT2B7 .
Transport and Distribution
Efavirenz, ®- is transported and distributed within cells and tissues. The site of action of Efavirenz, ®- is inside HIV-infected cells . Measurement of intracellular concentrations of Efavirenz, ®- may therefore provide further understanding of therapeutic failure .
Subcellular Localization
The site of action of Efavirenz, ®- is inside HIV-infected cells Therefore, Efavirenz, ®- is localized within the cells where it exerts its effects
properties
IUPAC Name |
(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C#C[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154801-74-8 | |
| Record name | Efavirenz, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFAVIRENZ, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEE19E5D5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



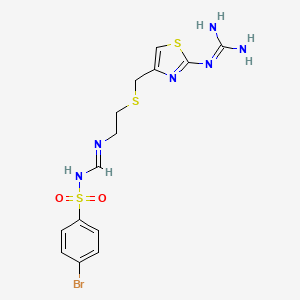
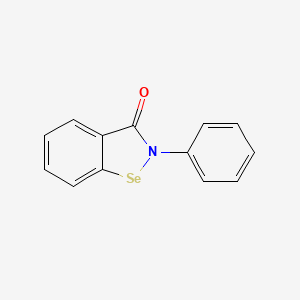
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
